molecular formula C16H17NO6S B11508936 (4-{[(5-Methoxy-2-methylphenyl)sulfonyl]amino}phenoxy)acetic acid

(4-{[(5-Methoxy-2-methylphenyl)sulfonyl]amino}phenoxy)acetic acid

Cat. No.: B11508936
M. Wt: 351.4 g/mol
InChI Key: FGLZLWMUWPJZDW-UHFFFAOYSA-N
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Description

(4-{[(5-Methoxy-2-methylphenyl)sulfonyl]amino}phenoxy)acetic acid is an organic compound that features a complex structure with both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[(5-Methoxy-2-methylphenyl)sulfonyl]amino}phenoxy)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonylation of 5-methoxy-2-methylphenylamine, followed by coupling with 4-hydroxyphenoxyacetic acid. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

(4-{[(5-Methoxy-2-methylphenyl)sulfonyl]amino}phenoxy)acetic acid can undergo various chemical reactions, including:

    Reduction: Reduction reactions may involve the addition of hydrogen or removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-{[(5-Methoxy-2-methylphenyl)sulfonyl]amino}phenoxy)acetic acid is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating cellular processes and pathways.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or inflammatory disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (4-{[(5-Methoxy-2-methylphenyl)sulfonyl]amino}phenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular functions and signaling pathways. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-Methoxyphenyl isocyanate

Uniqueness

Compared to similar compounds, (4-{[(5-Methoxy-2-methylphenyl)sulfonyl]amino}phenoxy)acetic acid stands out due to its unique combination of functional groups. This structural diversity allows for a broader range of chemical reactions and applications, making it a versatile tool in scientific research and industrial processes.

Properties

Molecular Formula

C16H17NO6S

Molecular Weight

351.4 g/mol

IUPAC Name

2-[4-[(5-methoxy-2-methylphenyl)sulfonylamino]phenoxy]acetic acid

InChI

InChI=1S/C16H17NO6S/c1-11-3-6-14(22-2)9-15(11)24(20,21)17-12-4-7-13(8-5-12)23-10-16(18)19/h3-9,17H,10H2,1-2H3,(H,18,19)

InChI Key

FGLZLWMUWPJZDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)OCC(=O)O

Origin of Product

United States

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